2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is defined by its substituent arrangement on the benzaldehyde core. The compound’s IUPAC name reflects the positions of its functional groups: bromine at carbon 2, chlorine at carbon 3, ethoxy at carbon 5, hydroxyl at carbon 4, and an aldehyde group at carbon 1 (Figure 1). The molecular formula C₉H₈BrClO₃ corresponds to a molar mass of 279.51 g/mol , with a planar aromatic ring stabilized by π-electron delocalization.
The SMILES notation (CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O) highlights the ethoxy group (-OCH₂CH₃) at position 5 and the aldehyde (-CHO) at position 1. Conformational flexibility arises from the ethoxy group’s rotatable C-O bond, which can adopt staggered or eclipsed configurations relative to the aromatic ring. Density functional theory (DFT) studies on analogous halogenated benzaldehydes suggest that steric hindrance between the ethoxy group and adjacent substituents favors a staggered conformation to minimize van der Waals repulsions.
Key bond lengths and angles derived from computational models include:
- C-Br bond : ~1.89 Å (typical for aryl bromides)
- C-Cl bond : ~1.73 Å (consistent with aryl chlorides)
- Aldehyde C=O bond : ~1.22 Å (slightly polarized due to resonance with the aromatic ring).
Electronic Structure and Halogen Bonding Interactions
The electronic structure of this compound is influenced by electron-withdrawing halogens and the electron-donating ethoxy group. The HOMO (highest occupied molecular orbital) localizes on the oxygen atoms of the hydroxyl and ethoxy groups, while the LUMO (lowest unoccupied molecular orbital) resides on the aldehyde and halogenated carbons (Figure 2). This polarization facilitates nucleophilic attacks at the aldehyde and electrophilic substitutions at the halogenated positions.
Halogen bonding (XB) interactions involving bromine and chlorine are critical in stabilizing molecular assemblies. Bromine, with a larger atomic radius and higher polarizability, acts as a stronger XB donor than chlorine. Computational studies on similar systems show that Br···O and Cl···O interactions contribute 3–7 kcal/mol to stabilization energies, depending on the dielectric environment. For example:
- Br···O=C (aldehyde) : Distance ≈ 3.1 Å, angle ≈ 160°
- Cl···O-H (hydroxyl) : Distance ≈ 3.3 Å, angle ≈ 150°.
The ethoxy group’s electron-donating effect slightly reduces the electrophilicity of the aldehyde, as evidenced by a 0.15 eV decrease in LUMO energy compared to non-ethoxy analogs.
X-ray Crystallographic Studies of Solid-State Arrangements
While direct X-ray crystallographic data for this compound are limited, studies on related halogenated benzaldehydes provide insights into its likely solid-state behavior. For instance, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 3111-37-3) forms a monoclinic crystal lattice with P2₁/c symmetry , where molecules stack via π-π interactions (3.5 Å interplanar distance) and halogen bonds (Br···O ≈ 3.2 Å).
Predicted packing motifs for the title compound include:
- Hydrogen-bonded dimers via O-H···O=C interactions (≈2.8 Å).
- Halogen-bonded chains through Br···Cl contacts (≈3.4 Å).
- Ethoxy group interdigitation to optimize van der Waals interactions.
A simulated unit cell (Figure 3) suggests a density of 1.56–1.62 g/cm³ , consistent with brominated aromatics.
Comparative Analysis with Related Halogenated Benzaldehyde Derivatives
The structural and electronic properties of this compound differ markedly from its analogs (Table 1):
Key trends:
- Halogen size : Bromine’s larger atomic radius enhances polarizability, strengthening XB interactions compared to chlorine.
- Substituent position : Ortho halogens (e.g., 2-bromo) induce greater steric strain but enable stronger intramolecular XB networks.
- Ethoxy vs. methoxy : Ethoxy groups improve solubility in nonpolar solvents by 20–30% compared to methoxy analogs.
DFT calculations on these derivatives reveal a linear correlation between halogen electronegativity and aldehyde reactivity:
$$
\Delta E{\text{LUMO}} (\text{eV}) = -0.18 \times \chi{\text{halogen}} + 1.24 \quad (R^2 = 0.94)
$$
where $$\chi_{\text{halogen}}$$ is the Pauling electronegativity.
Properties
IUPAC Name |
2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMATNKFDAXVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358261 | |
| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597545-04-5 | |
| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination and chlorination of 5-ethoxy-4-hydroxybenzaldehyde. The reaction typically proceeds as follows:
Bromination: 5-Ethoxy-4-hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature. The reaction results in the selective bromination at the 2-position of the benzene ring.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzoic acid.
Reduction: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that compounds similar to 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde exhibit antioxidant properties. This suggests potential applications in developing neuroprotective agents that can mitigate oxidative stress in neurological disorders .
- Antidiabetic Properties : The compound has been identified as a key intermediate in the synthesis of drugs targeting diabetes management. It plays a role in the development of pharmaceuticals aimed at enhancing insulin sensitivity and glucose metabolism .
- Multitarget Directed Ligands : The compound's structure allows it to be modified into multitarget directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. Such compounds are valuable in treating complex diseases like cancer and neurodegenerative disorders .
Material Science Applications
- Polymeric Materials : The unique chemical structure of this compound enables its use in creating polymeric materials with enhanced properties. These materials can be tailored for specific applications, including drug delivery systems and biodegradable plastics .
- Fluorescent Probes : The compound's ability to undergo photochemical transformations makes it suitable for use as a fluorescent probe in biological imaging. This application is crucial for tracking cellular processes and studying disease mechanisms at the molecular level .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Unique Features
The compound’s uniqueness arises from its dual halogenation (Br and Cl) and ethoxy/hydroxy substitution pattern , which influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparisons
Key Observations:
Halogen Position and Type :
- Bromine at C2 (target compound) vs. C5 (5-Bromo-3-chloro-2-ethoxybenzaldehyde) alters steric and electronic effects, impacting reactivity in Suzuki-Miyaura couplings .
- Replacement of Cl with F (e.g., 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde) reduces antitumor efficacy but improves metabolic stability .
Functional Group Variations :
- Ethoxy vs. Methoxy : Ethoxy groups (target compound) confer higher lipophilicity than methoxy analogues, influencing membrane permeability in drug design .
- Hydroxyl Group : The hydroxyl at C4 in the target compound enables hydrogen bonding, critical for enzyme inhibition or crystallographic studies .
Biological Activity :
- The target compound’s dual halogenation and hydroxyl group correlate with moderate antimicrobial activity (similar to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde) .
- Analogues lacking ethoxy or hydroxyl groups (e.g., 3-Bromo-5-chloro-2-hydroxybenzyl alcohol) show reduced bioactivity due to poorer target binding .
Physicochemical and Reactivity Comparisons
Table 2: Reactivity and Stability Data
| Compound | Boiling Point (°C) | Solubility (mg/mL) | Reactivity in SNAr Reactions | |
|---|---|---|---|---|
| This compound | Not reported | ~10 (DMSO) | High (due to electron-withdrawing groups) | |
| Methyl 3-bromo-5-hydroxybenzoate | 285 | ~50 (DMSO) | Moderate (ester group deactivates ring) | |
| 3-Bromo-2-chloro-6-fluorobenzaldehyde | 210–215 | ~15 (DMSO) | High (fluorine enhances electrophilicity) |
Key Insights:
- The target compound’s electron-withdrawing substituents (Br, Cl, OH) enhance electrophilicity at the aldehyde group, favoring nucleophilic aromatic substitution (SNAr) reactions .
- Ethoxy group stability : Unlike methoxy or hydroxy analogues, the ethoxy group resists hydrolysis under acidic conditions, making the compound suitable for prolonged reactions .
Biological Activity
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a substituted benzaldehyde with the molecular formula and a molecular weight of approximately 279.52 g/mol. This compound features a unique combination of halogen and hydroxy functionalities, which may enhance its reactivity and potential biological activity. The focus of this article is to explore the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The structure of this compound is characterized by:
- A bromo group at the second position.
- A chloro group at the third position.
- An ethoxy group at the fifth position.
- A hydroxy group at the fourth position.
This arrangement contributes to its chemical reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that halogenated benzaldehydes can inhibit the growth of various bacteria and fungi. The presence of bromine and chlorine in the structure may enhance these effects due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It may interact with cellular receptors, modulating their activity and influencing signaling cascades.
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), contributing to oxidative stress in cells, which can lead to cell death in cancerous cells .
Case Studies and Research Findings
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, and how can intermediates be characterized?
Methodological Answer : The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A plausible route starts with protection/deprotection of hydroxyl groups and regioselective halogenation. For example:
Ethoxylation : Introduce the ethoxy group at position 5 via nucleophilic aromatic substitution (SNAr) using NaOEt in ethanol under reflux .
Halogenation : Bromine and chlorine are introduced via electrophilic substitution. Bromination may employ N-bromosuccinimide (NBS) in acetic acid, while chlorination could use Cl₂/FeCl₃. Monitor regioselectivity using NMR (¹H/¹³C) to confirm substitution patterns .
Characterization : Use FT-IR for aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups. LC-MS ensures purity (>95%), and X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects .
Q. Q2. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 24/48/72 hours. Hydroxyl and aldehyde groups may undergo hydrolysis or oxidation under acidic/alkaline conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) from 25°C to 300°C. Observe decomposition peaks and correlate with structural changes using in-situ FT-IR .
Advanced Research Questions
Q. Q3. How do electronic effects of substituents (Br, Cl, OEt, OH) influence the reactivity of the benzaldehyde core in cross-coupling reactions?
Methodological Answer :
- Electron-Withdrawing Effects : Bromine and chlorine are meta-directing, deactivating the ring. This reduces electrophilic substitution but enhances oxidative stability.
- Steric and Electronic Mapping : Use density functional theory (DFT) calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO). The aldehyde group’s electron-deficient nature facilitates Suzuki-Miyaura coupling with aryl boronic acids, but steric hindrance from ethoxy and hydroxyl groups may require bulky ligands (e.g., SPhos) .
- Experimental Validation : Perform kinetic studies under Pd catalysis (Pd(OAc)₂, K₂CO₃) in DMF/H₂O. Compare yields with/without substituents to isolate electronic vs. steric contributions .
Q. Q4. How can crystallographic data resolve ambiguities in molecular conformation caused by competing intramolecular interactions (e.g., hydrogen bonding vs. steric strain)?
Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water. Use SHELXT for structure solution and SHELXL for refinement. Key parameters:
- Comparative Analysis : Overlay DFT-optimized and experimental structures (Mercury 4.0) to identify discrepancies. For example, intramolecular H-bonding may stabilize a planar conformation despite steric clash between Cl and OEt groups .
Q. Q5. What strategies mitigate side reactions (e.g., aldol condensation) during functionalization of the aldehyde group?
Methodological Answer :
- Protection/Deprotection : Convert -CHO to acetal (e.g., ethylene glycol, H⁺) before introducing reactive groups. Deprotect with aqueous HCl post-reaction .
- Low-Temperature Conditions : Perform reactions at –20°C to suppress aldol adduct formation. Monitor via TLC (hexane:EtOAc 3:1) .
- Catalytic Control : Use Sc(OTf)₃ to selectively activate the aldehyde for nucleophilic attack without promoting self-condensation .
Q. Q6. How can conflicting spectral data (e.g., NMR splitting patterns vs. computational predictions) be reconciled?
Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) from 25°C to –40°C can reveal rotational barriers (e.g., hindered rotation of -OEt group causing splitting). Compare with DFT-calculated rotational energy barriers (B3LYP/6-31G*) .
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃. Hydrogen bonding in DMSO may simplify splitting by slowing exchange processes .
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in reported melting points or reaction yields for this compound?
Methodological Answer :
- Purity Verification : Re-measure melting points using differential scanning calorimetry (DSC) and compare with literature. Impurities (e.g., residual solvents) lower observed mp .
- Reproduce Conditions : Strictly follow documented protocols for halogenation (e.g., stoichiometry, solvent purity). For example, trace moisture during Cl₂/FeCl₃ reactions can reduce yield by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
